molecular formula C13H6Cl2FN3 B6322317 2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% CAS No. 917758-92-0

2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95%

Cat. No. B6322317
CAS RN: 917758-92-0
M. Wt: 294.11 g/mol
InChI Key: BMYGKAYIHOIRNB-UHFFFAOYSA-N
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Description

The compound “2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine” belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .


Synthesis Analysis

The synthesis of this compound involves the design and synthesis of a newly synthesized pyrrolo [2,3- d ]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique . The chemical structure of the synthesized pyrrolo [2,3- d ]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of the compound was determined using spectral and elemental analyses as well as single-crystal X-ray diffraction . The structure contains chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic attack on pyrimidines using N-methylpiperazine, which was shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include IR (KBr) νmax cm −1 3317, 2949, 1612, 1593, 1544,; 1 H-NMR (acetone d6): δ 2.31 (s, 6H, 2CH 3), 6.59 (s, 1H, Ar Pyr), 7.29 (d, J = 8.8, 2H, Ar), 7.95 (d, J = 8.8, 2H, Ar), 8.59 (s, 1H, NH); 13 C-NMR (acetone d6): δ 23.9, 112.2, 120.9, 126.1, 129.1, 140.9, 160.7, 168.2; ESI-HRMS [M + H] + found = 234.07884, C 12 H 13 ClN 3 requires = 234.07925 .

Advantages and Limitations for Lab Experiments

2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% has a number of advantages for use in laboratory experiments. It is a highly stable compound, and it is relatively easy to synthesize in high yields. In addition, 2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% is a relatively non-toxic compound, making it safe to use in laboratory settings. However, there are some limitations to the use of 2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% in laboratory experiments. For example, it is not soluble in water, and it is not very soluble in organic solvents. In addition, 2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% has a relatively low solubility in most biological fluids, making it difficult to use in certain types of experiments.

Future Directions

Given the wide range of applications of 2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95%, there is potential for further research and development in this area. Potential future directions include the development of new synthesis methods, the exploration of new applications, and the development of new methods for the detection of 2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95%. In addition, further research could be conducted to better understand the mechanism of action of 2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% and to investigate the potential therapeutic applications of this compound. Finally, further research could be conducted to investigate the potential toxic effects of 2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% and to develop methods for the safe and effective use of this compound in laboratory settings.

Synthesis Methods

2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% can be synthesized via a variety of methods, including the use of a Friedel-Crafts reaction, a Suzuki coupling reaction, and an aminomethylation reaction. The most commonly used method is the Friedel-Crafts reaction, which involves the reaction of an aromatic compound with a chloroalkane in the presence of an aluminum chloride catalyst. This method is often used to synthesize 2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% in high yields.

Scientific Research Applications

2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent for the synthesis of biologically active compounds, and as a fluorescent probe for the detection of biomolecules. In addition, 2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95% has been used to study the structure and function of enzymes, to study the effects of drug-protein interactions, and to study the mechanism of action of drugs.

properties

IUPAC Name

2,4-dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2FN3/c14-12-11-10(18-13(15)19-12)6-5-9(17-11)7-1-3-8(16)4-2-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYGKAYIHOIRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)N=C(N=C3Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732583
Record name 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

917758-92-0
Record name 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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